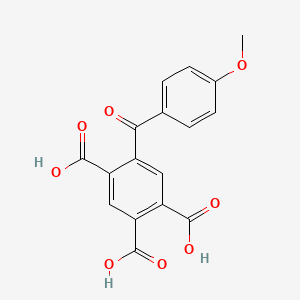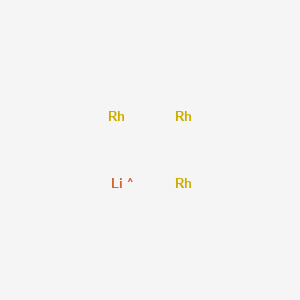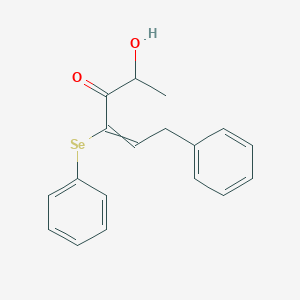![molecular formula C12H12N2 B14565865 1,2,3,4-Tetrahydrobenzo[g]phthalazine CAS No. 61866-13-5](/img/structure/B14565865.png)
1,2,3,4-Tetrahydrobenzo[g]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrobenzo[g]phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a fused benzene and pyridazine ring, making it a unique structure among nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrobenzo[g]phthalazine can be synthesized through the reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydride with hydrazine in n-butanol. This reaction yields a mixture of N-amino-1-phenylnaphthalene-2,3-dicarboximide and 5-phenyl-1,2,3,4-tetrahydrobenzo[g]phthalazine-1,4-dione . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydrobenzo[g]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine dicarboxylic acid using alkaline potassium permanganate.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Phosphorus oxychloride.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Chlorphthalazine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[g]phthalazine involves its interaction with various molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antiproliferative effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Phthalazine: A heterocyclic compound with a similar structure, featuring a fused benzene and pyridazine ring.
Quinoxaline: An isomeric compound with a fused benzene and pyrazine ring.
Cinnoline: Another isomeric compound with a fused benzene and pyridazine ring.
Quinazoline: An isomeric compound with a fused benzene and pyrimidine ring.
Uniqueness: 1,2,3,4-Tetrahydrobenzo[g]phthalazine is unique due to its specific ring structure and the presence of two adjacent nitrogen atoms in the pyridazine ring. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
61866-13-5 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[g]phthalazine |
InChI |
InChI=1S/C12H12N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2 |
InChI Key |
ZDYGVXQIYYOLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CNN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)







![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)


